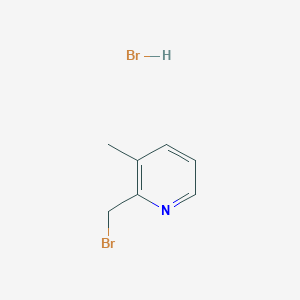

2-(Bromomethyl)-3-methylpyridine hydrobromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(bromomethyl)-3-methylpyridine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN.BrH/c1-6-3-2-4-9-7(6)5-8;/h2-4H,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHPPTUCLKVAONH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660024 | |

| Record name | 2-(Bromomethyl)-3-methylpyridine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189920-82-8 | |

| Record name | 2-(Bromomethyl)-3-methylpyridine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(bromomethyl)-3-methylpyridine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Bromomethyl)-3-methylpyridine hydrobromide

Introduction and Strategic Overview

2-(Bromomethyl)-3-methylpyridine hydrobromide is a heterocyclic organic compound of significant interest to the scientific community, particularly those engaged in pharmaceutical research and complex organic synthesis. As a pyridine derivative, it belongs to a class of compounds that are prevalent in a vast array of bioactive molecules and functional materials. The strategic placement of a reactive bromomethyl group at the 2-position, adjacent to a methyl group at the 3-position, renders it a versatile and valuable building block.

This guide provides a comprehensive technical overview of this compound, covering its fundamental chemical properties, a validated synthesis protocol, characteristic reactivity, and critical safety considerations. The content herein is curated for researchers, chemists, and drug development professionals who require a deep, practical understanding of this reagent to leverage its synthetic potential effectively.

Physicochemical Properties and Structural Analysis

The utility of any chemical reagent is fundamentally dictated by its physical and chemical properties. This compound is typically a solid at room temperature, a characteristic imparted by its ionic salt form, which enhances its stability and simplifies handling compared to the free base.

Core Data Summary

A compilation of the essential physicochemical data for this compound is presented below. This information is critical for experimental design, including reaction stoichiometry calculations, solvent selection, and purification strategies.

| Property | Value | Source(s) |

| IUPAC Name | 2-(bromomethyl)-3-methylpyridine;hydrobromide | [][2] |

| CAS Number | 1189920-82-8 | [] |

| Molecular Formula | C₇H₉Br₂N | [][2] |

| Molecular Weight | 266.96 g/mol | [][2] |

| Appearance | Typically an off-white to pale yellow solid | Inferred from similar compounds |

| Canonical SMILES | CC1=C(N=CC=C1)CBr.Br | [] |

| InChI Key | SHPPTUCLKVAONH-UHFFFAOYSA-N | [] |

Structural Insights and Reactivity Implications

The structure of this compound is key to its reactivity. The molecule consists of a pyridine ring substituted with a methyl group and a bromomethyl group. The hydrobromide salt form means the pyridine nitrogen is protonated, forming a pyridinium ion.

-

Electrophilic Carbon Center : The carbon atom of the bromomethyl (-CH₂Br) group is highly electrophilic. This is due to the strong electron-withdrawing inductive effect of the adjacent bromine atom and the electron-deficient pyridinium ring.

-

Benzylic-like Reactivity : This position is analogous to a benzylic position, meaning the C-Br bond is activated towards nucleophilic substitution reactions. The stability of the potential carbocation intermediate is enhanced by the aromatic pyridine system.

-

Steric Influence : The adjacent methyl group at the 3-position can exert a moderate steric influence, potentially affecting the kinetics of reactions at the bromomethyl center. This is a critical consideration when selecting nucleophiles or designing reaction conditions.

Synthesis and Purification Protocol

The synthesis of this compound is most logically achieved via the selective radical bromination of 2,3-dimethylpyridine, followed by salt formation. This approach is favored for its regioselectivity and use of common laboratory reagents.

Conceptual Synthesis Workflow

The diagram below outlines the logical flow from the starting material to the final, purified product.

Caption: High-level workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

This protocol is a self-validating system designed for reproducibility. Each step includes justifications for the chosen reagents and conditions.

Materials:

-

2,3-Dimethylpyridine

-

N-Bromosuccinimide (NBS), recrystallized

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl₄) or another suitable non-polar solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether (anhydrous)

-

Hydrogen bromide solution (e.g., 48% in water or HBr in acetic acid)

Procedure:

-

Radical Bromination:

-

To a solution of 2,3-dimethylpyridine (1.0 eq) in CCl₄, add N-Bromosuccinimide (1.0-1.1 eq).

-

Causality: NBS is the reagent of choice for selective allylic and benzylic bromination, minimizing side reactions on the aromatic ring. CCl₄ is a classic solvent for radical reactions.

-

Add a catalytic amount of AIBN (0.02-0.05 eq).

-

Causality: AIBN acts as a radical initiator, which upon heating, generates radicals to initiate the chain reaction.

-

Heat the mixture to reflux (approx. 77°C for CCl₄) and monitor the reaction by TLC or GC-MS. The reaction is typically complete when the denser succinimide byproduct floats to the surface.

-

-

Work-up and Isolation of the Free Base:

-

Cool the reaction mixture to room temperature. Filter off the succinimide precipitate and wash it with a small amount of fresh CCl₄.

-

Combine the filtrates and wash with saturated NaHCO₃ solution to neutralize any remaining acidic byproducts, followed by a brine wash.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Trustworthiness: This standard aqueous work-up ensures the removal of impurities, providing a clean crude product for the next step. The resulting product is the free base, 2-(bromomethyl)-3-methylpyridine, which may be an oil.

-

-

Hydrobromide Salt Formation:

-

Dissolve the crude free base in a minimal amount of anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrogen bromide (1.0 eq) dropwise with stirring. A precipitate will form immediately.

-

Causality: The hydrobromide salt is significantly less soluble in non-polar solvents like diethyl ether than the free base, causing it to precipitate. This step also serves as a purification method, as non-basic impurities will remain in solution.

-

Stir the resulting slurry in the ice bath for 30-60 minutes to ensure complete precipitation.

-

-

Purification:

-

Collect the solid precipitate by vacuum filtration.

-

Wash the filter cake with cold, anhydrous diethyl ether to remove any soluble impurities.

-

Dry the product under vacuum to yield this compound as a solid. The purity can be assessed by melting point and NMR spectroscopy.

-

Chemical Reactivity and Mechanistic Pathways

The primary utility of this compound in synthesis is as an electrophile in nucleophilic substitution reactions. It readily reacts with a wide range of nucleophiles to introduce the 3-methylpyridin-2-ylmethyl moiety into a target molecule.

Nucleophilic Substitution Reactions

The reaction proceeds via an SN1 or SN2 mechanism depending on the nucleophile, solvent, and reaction conditions. The activated C-Br bond is the reactive site.

Caption: General pathway for nucleophilic substitution reactions.

Common Nucleophiles and Resulting Products:

-

Amines (R-NH₂): Form secondary or tertiary amines, crucial for building ligands and bioactive compounds.

-

Thiols (R-SH): Yield thioethers, a common linkage in medicinal chemistry.

-

Alcohols/Phenols (R-OH): Produce ethers under basic conditions.

-

Carboxylates (R-COO⁻): Form ester linkages.

-

Azides (N₃⁻): Lead to the formation of azides, which are precursors to amines or can be used in "click" chemistry.

The closely related 2-(bromomethyl)pyridine hydrobromide is known to be used in the preparation of chemosensors, benzoxazin-4-ones, and various triazole derivatives, illustrating the broad applicability of this reaction type[3][4].

Applications in Research and Drug Development

As a functionalized heterocyclic building block, this compound is an invaluable intermediate.

-

Scaffold Decoration: In drug discovery, core molecular scaffolds are often "decorated" with various functional groups to optimize their pharmacological properties (e.g., potency, selectivity, ADME). This reagent provides a robust method for introducing the 3-methyl-2-picolyl group.

-

Ligand Synthesis: The pyridine nitrogen and the newly installed functionality can act as a bidentate chelation site for metal ions, making it a valuable precursor for creating ligands for catalysis or metal-based therapeutics.

-

Agrochemicals: Pyridine-based structures are common in modern pesticides and herbicides. This intermediate can be used in the synthesis of novel agrochemicals[5][6].

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. Based on data from structurally similar compounds, this compound must be handled as a hazardous substance.[7]

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Ensure exposed skin is covered.

-

Respiratory Protection: Use only in a well-ventilated chemical fume hood.[7]

-

-

Handling and Storage:

-

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

-

Disclaimer: Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734720, 2-(Bromomethyl)pyridine hydrobromide. PubChem. Retrieved from [Link]

-

Angene Chemical. (2024, November 11). Safety Data Sheet: 3-(Bromomethyl)pyridine hydrobromide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 220832, 2-Bromo-3-methylpyridine. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). CN105198802A - Preparation method of 2-methyl-3-bromopyridine.

-

Patsnap. (n.d.). Preparation method of 2-methyl-3-bromopyridine. Eureka. Retrieved from [Link]

Sources

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 2-(溴甲基)吡啶 氢溴酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-(Bromomethyl)pyridine 98 31106-82-8 [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. eureka.patsnap.com [eureka.patsnap.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.co.uk [fishersci.co.uk]

An In-Depth Technical Guide to 2-(Bromomethyl)-3-methylpyridine hydrobromide: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-3-methylpyridine hydrobromide is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a variety of complex molecules, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a pyridine ring substituted with a reactive bromomethyl group and a methyl group, makes it a versatile intermediate for introducing the 2-picolyl moiety into larger molecular frameworks. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety protocols, designed to support researchers in leveraging this compound's synthetic potential.

Chemical Identity and Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | |

| CAS Number | 1189920-82-8 | , |

| Molecular Formula | C₇H₉Br₂N | |

| Molecular Weight | 266.96 g/mol | , |

| Structure |  | |

| Synonyms | 2-Bromomethyl-3-methyl-pyridine hydrobromide |

The hydrobromide salt form enhances the compound's stability and handling characteristics compared to its free base. The key feature of this molecule is the bromomethyl group at the 2-position of the pyridine ring, which is an excellent leaving group in nucleophilic substitution reactions. This reactivity is central to its utility as a synthetic intermediate.

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves the radical bromination of 2,3-dimethylpyridine (also known as 2,3-lutidine). The Wohl-Ziegler reaction is a common method for achieving this transformation.[1]

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical, based on similar reactions)

This protocol is a general guideline based on the Wohl-Ziegler bromination of similar substrates and should be optimized for specific laboratory conditions.

-

Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dimethylpyridine in a suitable non-polar solvent such as carbon tetrachloride or cyclohexane.

-

Addition of Reagents: Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to the solution.

-

Reaction: Heat the mixture to reflux. The reaction is often initiated by light, so irradiation with a UV lamp may be necessary. The progress of the reaction can be monitored by TLC or GC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct can be removed by filtration. The filtrate is then washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to yield the crude free base of 2-(bromomethyl)-3-methylpyridine.

-

Salt Formation: Dissolve the crude product in a suitable solvent (e.g., diethyl ether) and treat with a solution of hydrogen bromide in acetic acid or ethereal HBr. The hydrobromide salt will precipitate out of the solution.

-

Purification: The precipitated salt can be collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.

Applications in Drug Development and Organic Synthesis

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a wide range of approved drugs.[2][3] The bromomethylpyridine moiety is a particularly useful synthon for introducing a picolyl group, which can be crucial for binding to biological targets.

-

Key Intermediate in API Synthesis: The primary application of this compound is as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The reactive bromomethyl group allows for straightforward coupling with various nucleophiles such as amines, thiols, and alcohols, enabling the construction of more complex molecular architectures.[4]

-

Scaffold for Novel Drug Candidates: In drug discovery, this compound can be used to generate libraries of novel compounds for screening against various biological targets. The pyridine ring can be further functionalized, allowing for a wide range of structural diversity.

-

Synthesis of Agrochemicals: Similar to its role in pharmaceuticals, this compound is also used in the development of new pesticides and herbicides.[4]

Spectroscopic Data (Predicted and from Related Compounds)

Detailed spectroscopic data for this compound is not widely published. However, based on the structure and data from similar compounds like 2-bromo-3-methylpyridine, the following spectral characteristics can be anticipated:

-

¹H NMR:

-

A singlet for the bromomethyl protons (-CH₂Br) is expected to appear in the range of 4.5-5.0 ppm.

-

A singlet for the methyl group (-CH₃) protons will likely be observed around 2.3-2.6 ppm.

-

The aromatic protons on the pyridine ring will appear as multiplets in the region of 7.0-8.5 ppm. The protonation of the pyridine nitrogen will cause a downfield shift of these signals.

-

-

¹³C NMR:

-

The carbon of the bromomethyl group is expected around 30-35 ppm.

-

The methyl carbon should appear in the 15-20 ppm range.

-

The aromatic carbons will be in the 120-150 ppm region.

-

-

IR Spectroscopy:

-

Characteristic C-H stretching frequencies for the aromatic and aliphatic groups.

-

C=N and C=C stretching vibrations from the pyridine ring around 1400-1600 cm⁻¹.

-

A C-Br stretching band is expected in the lower frequency region (around 500-600 cm⁻¹).

-

-

Mass Spectrometry: The mass spectrum of the free base would show a molecular ion peak and a characteristic isotopic pattern due to the presence of bromine.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions. Safety data for the closely related 2-(bromomethyl)pyridine hydrobromide (CAS 31106-82-8) indicates that it is corrosive and can cause severe skin burns and eye damage.[4] It is also harmful if swallowed or inhaled.

Recommended Safety Precautions

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. A face shield may also be necessary.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and reactive intermediate for organic synthesis, particularly in the fields of drug discovery and agrochemicals. Its utility stems from the presence of a readily displaceable bromide, allowing for the facile introduction of the 3-methyl-2-picolyl moiety into a wide range of molecules. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to utilize this versatile building block in their synthetic endeavors.

References

-

Wikipedia. Wohl–Ziegler bromination. [Link]

-

Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289–4338. [Link]

- Google Patents. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.

Sources

- 1. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 2. fishersci.com [fishersci.com]

- 3. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]

- 4. 2-(Bromomethyl)pyridine synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 2-(Bromomethyl)-3-methylpyridine Hydrobromide from 2,3-Lutidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(bromomethyl)-3-methylpyridine hydrobromide, a critical building block in pharmaceutical and agrochemical research. The synthesis begins with the readily available starting material, 2,3-lutidine. This document delves into the mechanistic underpinnings of the reaction, offers a detailed and validated experimental protocol, and emphasizes crucial safety considerations. The information presented herein is intended to equip researchers with the knowledge to perform this synthesis efficiently and safely, ensuring a high yield of the desired product. Pyridine derivatives are important precursors for a wide range of pharmacologically active compounds.

Introduction: The Significance of Substituted Pyridines

Substituted pyridines are a cornerstone of modern medicinal chemistry. Their versatile structure allows for a wide array of functionalizations, leading to compounds with diverse biological activities. Specifically, this compound serves as a key intermediate in the synthesis of more complex molecules, including potential drug candidates and novel agrochemicals. Its utility stems from the reactive bromomethyl group, which can readily participate in various nucleophilic substitution reactions, enabling the construction of larger, more intricate molecular architectures.

Reaction Mechanism: Free Radical Bromination

The conversion of 2,3-lutidine to this compound proceeds via a free-radical chain mechanism, a fundamental concept in organic chemistry. This specific type of reaction is known as benzylic bromination, as the bromine atom is selectively introduced at the carbon adjacent to the aromatic pyridine ring.

The key reagent in this transformation is N-Bromosuccinimide (NBS). NBS is a convenient and safer alternative to molecular bromine (Br₂) for this type of reaction. The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and exposure to UV light or heat.

The mechanism can be broken down into three key stages:

-

Initiation: The process begins with the homolytic cleavage of the N-Br bond in NBS, triggered by the initiator or light, to generate a bromine radical (Br•).

-

Propagation: The highly reactive bromine radical abstracts a hydrogen atom from one of the methyl groups of 2,3-lutidine. This abstraction preferentially occurs at the methyl group at the 2-position due to the electronic influence of the nitrogen atom in the pyridine ring, which deactivates the ring towards electrophilic attack and influences the stability of the resulting radical intermediate. This generates a resonance-stabilized benzylic radical and hydrogen bromide (HBr). The benzylic radical then reacts with another molecule of NBS to form the desired product, 2-(bromomethyl)-3-methylpyridine, and another bromine radical, which continues the chain reaction. The in-situ generated HBr reacts with the product to form the hydrobromide salt.

-

Termination: The chain reaction is terminated when two radicals combine. This can occur in several ways, such as the combination of two bromine radicals, a bromine radical and a benzylic radical, or two benzylic radicals.

It is crucial to maintain a low concentration of bromine in the reaction mixture to favor the desired radical substitution over competing electrophilic addition reactions to the pyridine ring. NBS is particularly well-suited for this purpose as it provides a slow, continuous supply of bromine radicals.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

3.1. Reagents and Equipment

| Reagent/Equipment | Purpose |

| 2,3-Lutidine | Starting material |

| N-Bromosuccinimide (NBS) | Brominating agent |

| Azobisisobutyronitrile (AIBN) | Radical initiator |

| Carbon tetrachloride (CCl₄) | Solvent |

| Round-bottom flask | Reaction vessel |

| Reflux condenser | To prevent solvent loss |

| Magnetic stirrer and stir bar | For homogenous mixing |

| Heating mantle | For controlled heating |

| UV lamp (optional) | To initiate the reaction |

| Buchner funnel and filter paper | For product isolation |

| Diethyl ether | For washing the product |

3.2. Reaction Workflow

Caption: Workflow for the synthesis of this compound.

3.3. Step-by-Step Procedure

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2,3-lutidine (1.0 equivalent), N-bromosuccinimide (1.1 equivalents), and a catalytic amount of AIBN (0.02 equivalents) in anhydrous carbon tetrachloride.

-

Reaction Execution: Heat the mixture to reflux with vigorous stirring. The reaction can also be initiated by irradiating the mixture with a UV lamp. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete (typically after several hours, as indicated by the consumption of the starting material), cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

-

Isolation: Filter the reaction mixture to remove the succinimide. The filtrate contains the desired product.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can then be precipitated by the addition of a non-polar solvent such as diethyl ether. The resulting solid is the hydrobromide salt of 2-(bromomethyl)-3-methylpyridine.

-

Drying: Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Safety and Handling

4.1. Reagent-Specific Hazards

-

N-Bromosuccinimide (NBS): NBS is harmful if swallowed and causes severe skin burns and eye damage. It is also an oxidizing agent and may intensify fire. Avoid inhalation of dust and ensure adequate ventilation. Store in a cool, dry place away from combustible materials.

-

2,3-Lutidine: This compound is flammable and harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye irritation.

-

Carbon Tetrachloride: This solvent is toxic and a suspected carcinogen. It should be handled in a well-ventilated fume hood.

-

Azobisisobutyronitrile (AIBN): AIBN is a flammable solid and can be explosive when heated. It should be stored in a cool place.

4.2. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves.

-

Skin and Body Protection: A lab coat and closed-toe shoes are required.

-

Respiratory Protection: Use a respirator if ventilation is inadequate.

4.3. Emergency Procedures

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Characterization and Data

The final product, this compound, can be characterized using various analytical techniques to confirm its identity and purity.

5.1. Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the primary tool for structural elucidation. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the methyl protons, and the bromomethyl protons.

-

Mass Spectrometry (MS): MS will confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.

-

Melting Point: The melting point of the purified product should be sharp and consistent with literature values.

5.2. Tabulated Data

| Parameter | Value |

| Molecular Formula | C₇H₉Br₂N |

| Molecular Weight | 266.96 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Varies depending on purity |

| Solubility | Soluble in polar solvents like water and methanol |

Conclusion

The synthesis of this compound from 2,3-lutidine is a robust and well-established procedure that utilizes the principles of free-radical bromination. By carefully following the detailed protocol and adhering to the necessary safety precautions, researchers can reliably produce this valuable synthetic intermediate. The information provided in this guide is intended to serve as a comprehensive resource for scientists and professionals in the field of drug discovery and development.

References

Spectroscopic Characterization of 2-(Bromomethyl)-3-methylpyridine Hydrobromide: A Technical Guide for Researchers

This guide provides an in-depth analysis of the spectroscopic data for 2-(Bromomethyl)-3-methylpyridine hydrobromide, a key intermediate in pharmaceutical synthesis. Understanding the spectral characteristics of this compound is paramount for reaction monitoring, quality control, and regulatory compliance. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and practical laboratory insights.

Molecular Structure and Spectroscopic Overview

This compound is a salt, where the pyridine nitrogen is protonated by hydrobromic acid. This protonation significantly influences the electronic environment of the molecule and, consequently, its spectroscopic signatures.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical structural information.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methyl group, and the bromomethyl group. Due to the protonation of the pyridine nitrogen, the aromatic protons are expected to be significantly deshielded and appear at a lower field (higher ppm) compared to the neutral pyridine precursor.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine H (at C6) | 8.5 - 8.7 | Doublet (d) | ~5-6 |

| Pyridine H (at C4) | 8.0 - 8.2 | Triplet (t) or Doublet of Doublets (dd) | ~7-8 |

| Pyridine H (at C5) | 7.5 - 7.7 | Doublet (d) | ~7-8 |

| -CH₂Br | 4.8 - 5.0 | Singlet (s) | - |

| -CH₃ | 2.5 - 2.7 | Singlet (s) | - |

| N-H | 13.0 - 15.0 | Broad Singlet (br s) | - |

Causality behind Predictions: The electron-withdrawing effect of the positively charged nitrogen atom causes a significant downfield shift for all pyridine ring protons. The relative positions are determined by the combined inductive and resonance effects. The N-H proton is expected to be highly deshielded and often exchanges with residual water in the solvent, leading to a broad signal.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton. Similar to the ¹H NMR, the carbon atoms of the pyridine ring will be deshielded due to the quaternization of the nitrogen.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (Pyridine) | 150 - 155 |

| C6 (Pyridine) | 148 - 152 |

| C4 (Pyridine) | 140 - 145 |

| C3 (Pyridine) | 135 - 140 |

| C5 (Pyridine) | 125 - 130 |

| -CH₂Br | 30 - 35 |

| -CH₃ | 18 - 22 |

Expert Insight: The chemical shifts of pyridine carbons are sensitive to the solvent.[1] For pyridinium salts, the shifts are generally downfield compared to the free base.[2]

Experimental Protocol for NMR Data Acquisition

Caption: Standard workflow for acquiring NMR spectra.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by vibrations of the pyridine ring, C-H bonds, and the N-H bond of the pyridinium ion.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 2900 - 2400 | N-H Stretch (broad) | Strong, Broad |

| 1620 - 1580 | C=C and C=N Ring Stretching | Strong |

| 1500 - 1400 | C=C and C=N Ring Stretching | Medium-Strong |

| 1200 - 1150 | In-plane C-H Bending | Medium |

| 800 - 700 | Out-of-plane C-H Bending | Strong |

| 700 - 600 | C-Br Stretch | Medium |

Trustworthiness of Assignments: The broad absorption in the 2900-2400 cm⁻¹ region is a hallmark of a secondary amine salt. The pyridine ring vibrations typically appear in the 1620-1400 cm⁻¹ region.[3][4][5] The C-Br stretching vibration is expected in the fingerprint region.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform a baseline correction and label the significant peaks.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, the mass spectrum will likely show the molecular ion of the free base, as the hydrobromide salt will dissociate in the ion source.

Predicted Mass Spectral Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): The molecular ion peak for the free base, 2-(bromomethyl)-3-methylpyridine (C₇H₈BrN), is expected at m/z 185 and 187 with approximately equal intensity, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

Base Peak: The most intense peak (base peak) is predicted to be at m/z 106, resulting from the loss of a bromine radical ([M-Br]⁺).

-

Other Fragments: Another significant fragment may appear at m/z 91, which could correspond to the tropylium ion, a common fragment for benzyl-like structures.[6][7]

Caption: Predicted major fragmentation pathway in EI-MS.

Experimental Protocol for MS Data Acquisition (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids.

-

Ionization: Ionize the sample using a standard electron energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

Detection: Detect the ions and generate the mass spectrum.

Conclusion

The spectroscopic characterization of this compound is crucial for its application in research and development. This guide provides a comprehensive overview of the expected NMR, IR, and MS data, along with standardized protocols for their acquisition. By understanding these spectral signatures, researchers can confidently identify and assess the purity of this important chemical compound.

References

-

IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics (RSC Publishing). [Link]

-

THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Science Publishing. [Link]

-

IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. PubMed. [Link]

-

1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]

-

13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. [Link]

-

Illustrated Glossary of Organic Chemistry - Fragment ion. UCLA Chemistry and Biochemistry. [Link]

-

Mass spectroscopy...........bromomethyl benzene (benzyl bromide). ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Illustrated Glossary of Organic Chemistry - Fragment ion [chem.ucla.edu]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: Mass spectroscopy...........bromomethyl benzene (benzyl bromide) [orgspectroscopyint.blogspot.com]

Stability and storage conditions for 2-(Bromomethyl)-3-methylpyridine hydrobromide

An In-Depth Technical Guide to the Stability and Storage of 2-(Bromomethyl)-3-methylpyridine hydrobromide

Prepared by: Gemini, Senior Application Scientist For: Researchers, scientists, and drug development professionals

Introduction

This compound is a key heterocyclic building block in synthetic organic chemistry, particularly valued in the pharmaceutical industry for the synthesis of various active pharmaceutical ingredients (APIs). Its utility stems from the reactive bromomethyl group, which allows for the facile introduction of the 3-methylpyridine moiety into larger molecules through nucleophilic substitution reactions. However, the very reactivity that makes this compound a valuable synthon also renders it susceptible to degradation, posing significant challenges for its long-term storage and handling.

This guide provides a comprehensive overview of the factors influencing the stability of this compound. It outlines the underlying chemical principles of its degradation pathways, offers evidence-based protocols for optimal storage and handling, and presents a detailed methodology for conducting rigorous stability assessments.

Physicochemical Properties and Inherent Reactivity

To understand the stability of this compound, one must first appreciate its molecular structure. The compound consists of a pyridine ring substituted with a methyl group at the 3-position and a bromomethyl group at the 2-position. It is supplied as a hydrobromide salt, which enhances its crystallinity and handling properties compared to the free base.

The primary locus of instability is the C-Br bond in the bromomethyl group. This bond is polarized, rendering the benzylic-like carbon electrophilic and highly susceptible to attack by nucleophiles. Furthermore, the proximity of the pyridine nitrogen atom can influence the reactivity of the side chain. The hydrobromide salt form means the pyridine nitrogen is protonated, which can affect the overall electron density of the ring system.

Key Factors Influencing Stability

Several environmental factors can significantly impact the chemical integrity of this compound. The primary degradation pathways are hydrolysis and potential intermolecular reactions.

Moisture and Hydrolysis

The presence of water is the most significant threat to the stability of this compound. The electrophilic carbon of the bromomethyl group is readily attacked by water, a weak nucleophile, leading to hydrolysis.

Mechanism of Hydrolysis: The reaction proceeds via a nucleophilic substitution (SN) mechanism, where a water molecule attacks the methylene carbon, displacing the bromide ion. This results in the formation of (3-methylpyridin-2-yl)methanol hydrobromide, an alcohol impurity that is often difficult to remove and can interfere with subsequent synthetic steps. The reaction is autocatalytic to some extent, as the liberated HBr can further influence the reaction environment.

To mitigate hydrolysis, the compound must be rigorously protected from atmospheric moisture.

Temperature

As with most chemical reactions, the rate of degradation increases with temperature. Elevated temperatures provide the necessary activation energy for hydrolysis and other potential decomposition pathways. While supplier data often indicates "room temperature" storage, this assumes the material is perfectly sealed from moisture. Long-term stability is significantly enhanced at reduced temperatures.

Light

Although specific photostability data for this compound is not extensively published, compounds containing a C-Br bond can be susceptible to photolytic cleavage, generating radical species. These radicals can initiate a cascade of unpredictable side reactions, leading to discoloration (often a pink or brown hue) and the formation of complex impurities. Therefore, protection from light is a critical precautionary measure.

Atmospheric Oxygen

While direct oxidation of the pyridine ring is not typically a primary concern under ambient conditions, the presence of oxygen, especially in combination with light or trace metal impurities, can sometimes lead to oxidative degradation pathways. Storing the compound under an inert atmosphere, such as nitrogen or argon, eliminates this risk and also helps to displace moisture. This is a standard practice for reactive reagents.

Recommended Storage and Handling Protocols

Based on the chemical principles outlined above, a multi-faceted approach is required for the effective storage of this compound to ensure its purity and reactivity over time.

Table 1: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of all potential degradation reactions, primarily hydrolysis. |

| Atmosphere | Inert Gas (Nitrogen or Argon) | Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidation. |

| Light | Amber Glass Vial / Opaque Container | Prevents potential photolytic degradation of the C-Br bond. |

| Container Seal | Tightly Sealed with Paraffin Film | Provides a physical barrier against moisture ingress. |

| Handling | In a Glove Box or Dry Inert Atmosphere | Minimizes exposure to atmospheric moisture and oxygen during weighing and dispensing. |

Handling Procedure:

-

Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

-

If possible, perform all manipulations within a glove box or glove bag under a positive pressure of nitrogen or argon.

-

Use clean, dry spatulas and glassware.

-

After dispensing the required amount, flush the container headspace with inert gas before tightly resealing.

-

Wrap the cap and neck of the vial with paraffin film for an extra layer of protection.

Methodology for Stability Assessment

To empirically determine the stability of a specific batch of this compound under various conditions, a formal stability study is recommended.

Experimental Design

The following workflow outlines a robust approach for a forced degradation study.

Caption: Workflow for a forced degradation stability study.

Step-by-Step Protocol

-

Initial Analysis (T=0):

-

Perform a baseline analysis of the starting material.

-

Technique: High-Performance Liquid Chromatography (HPLC) with a UV detector.

-

Purpose: To determine the initial purity and establish the retention time of the parent compound. A typical starting condition would be a C18 column with a gradient elution using water and acetonitrile with 0.1% trifluoroacetic acid (TFA).

-

Characterize the material using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its identity.

-

-

Sample Preparation and Storage:

-

Aliquot approximately 10-20 mg of the compound into several amber glass vials for each storage condition.

-

For inert atmosphere conditions, flush vials with argon or nitrogen before sealing.

-

Place the vials in stability chambers set to the desired conditions (e.g., 25°C/60% Relative Humidity, 40°C/75% RH, 5°C).

-

-

Time-Point Testing:

-

At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months), remove one vial from each condition.

-

Prepare a standard solution of the sample in a suitable solvent (e.g., acetonitrile/water).

-

Analyze the sample by HPLC using the same method established at T=0.

-

-

Data Analysis:

-

Calculate the purity of the compound at each time point by area normalization.

-

Identify any new peaks in the chromatogram, which correspond to degradation products.

-

If significant degradation is observed (>0.1%), use LC-MS to identify the mass of the impurity peaks and infer their structures (e.g., a mass corresponding to the hydrolyzed product).

-

Plot the purity (%) versus time for each condition to determine the rate of degradation.

-

Degradation Pathway and Impurity Profile

The primary and most predictable degradation product is (3-methylpyridin-2-yl)methanol hydrobromide, formed via hydrolysis.

2-(Bromomethyl)-3-methylpyridine hydrobromide solubility in common organic solvents

An In-Depth Technical Guide to the Solubility of 2-(Bromomethyl)-3-methylpyridine hydrobromide in Common Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis and materials science. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a foundational understanding based on first principles of physical organic chemistry, outlines predictive solubility profiles, and presents a robust experimental protocol for quantitative determination. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of handling this pyridinium salt in various organic solvent systems.

Introduction: The Significance of this compound

This compound is a substituted pyridinium salt with the chemical formula C₇H₉Br₂N.[][2] Its structure, featuring a reactive bromomethyl group and a methylated pyridine ring, makes it a valuable electrophilic building block in the synthesis of more complex molecules. The hydrobromide salt form enhances its stability and handling properties compared to the free base.

A thorough understanding of its solubility is paramount for its effective use. Solubility dictates the choice of reaction media, influences reaction rates and yields, is the cornerstone of crystallization-based purification, and is a critical parameter in the development of formulations. This guide addresses the core principles governing its dissolution in common laboratory solvents.

Theoretical Framework: Decoding the Solubility of a Pyridinium Salt

The solubility of any substance is governed by the thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions. For an ionic compound like this compound, this balance is primarily between two major forces:

-

Lattice Energy: This is the energy holding the pyridinium cations and bromide anions together in the solid crystal lattice. For dissolution to occur, the solvent must provide sufficient energy to overcome this force.

-

Solvation Energy: This is the energy released when the individual ions are surrounded and stabilized by solvent molecules.

The general rule of "like dissolves like" provides a useful starting point. As an ionic salt, this compound is inherently polar. However, its solubility in organic solvents is more nuanced than for simple inorganic salts like NaCl. The organic cation, being bulky and asymmetric, can lead to a less efficient crystal packing and a lower lattice energy compared to salts with small, hard ions.[3] This structural feature can enhance its solubility in polar organic solvents that might not dissolve simple inorganic salts.[3][4]

The key factors influencing its solubility are:

-

Solvent Polarity and Dielectric Constant: High-polarity solvents are more effective at shielding the separated ions from each other, favoring dissolution.

-

Hydrogen Bonding Capability: Polar protic solvents (e.g., alcohols) can solvate the bromide anion through hydrogen bonding, while the pyridinium cation's acidic proton can also participate in such interactions.

-

Dipolar Interactions: Polar aprotic solvents (e.g., DMSO, DMF) possess strong dipoles that can effectively solvate the pyridinium cation.

The interplay of these factors determines the extent to which the solvation energy can overcome the crystal lattice energy, as depicted in the diagram below.

Caption: Key energetic factors governing the dissolution process.

Physicochemical and Safety Profile

A clear understanding of the compound's properties and hazards is essential before any experimental work.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(bromomethyl)-3-methylpyridine;hydrobromide | [][2] |

| CAS Number | 1189920-82-8 | [][5] |

| Molecular Formula | C₇H₉Br₂N | [][2] |

| Molecular Weight | 266.96 g/mol | [][2] |

| Appearance | White to off-white solid (Typical for similar compounds) | Inferred |

| Melting Point | 149-152 °C (for the related 2-(bromomethyl)pyridine hydrobromide) |

Safety and Handling

DANGER: 2-(Bromomethyl)pyridine hydrobromide and related compounds are classified as corrosive.[6] They can cause severe skin burns and serious eye damage.[6][7] The compound may also be harmful if swallowed or inhaled.[7]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield when handling the solid or its solutions.[7] Work in a well-ventilated area or a chemical fume hood.[7]

-

Handling: Avoid creating dust.[8][9] Prevent contact with skin and eyes.[8]

-

In case of contact: Immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The material may be moisture-sensitive.[7][9]

Predicted Solubility in Common Organic Solvents

While exhaustive experimental data for this specific compound is not publicly available, a qualitative solubility profile can be predicted based on its structure and established chemical principles.

Table 2: Predicted Qualitative Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble to Sparingly Soluble | These solvents can solvate both the cation and the bromide anion effectively through hydrogen bonding and dipole-ion interactions. Solubility is expected to decrease as the alkyl chain length of the alcohol increases (and polarity decreases). |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN) | Soluble to Moderately Soluble | High polarity and strong dipoles allow for excellent solvation of the pyridinium cation. Acetonitrile may be a slightly weaker solvent than DMSO or DMF for some pyridinium salts.[10] |

| Halogenated | Dichloromethane (DCM), Chloroform | Slightly Soluble to Sparingly Soluble | These solvents have moderate polarity but lack hydrogen bonding capabilities. They may dissolve small amounts, especially with energy input (heating), but are generally poor solvents for salts. N-alkylpyridinium perchlorates have been shown to be soluble in chloroform.[11] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Insoluble | Low polarity and weak solvent-ion interactions are insufficient to overcome the crystal lattice energy. |

| Hydrocarbons | Hexanes, Toluene, Benzene | Insoluble | Nonpolar nature makes them incapable of solvating ions effectively.[3] |

Experimental Protocol: Quantitative Solubility Determination by the Isothermal Saturation Method

To obtain precise, quantitative solubility data, a systematic experimental approach is required. The equilibrium solubility or isothermal saturation method is a reliable and widely used technique.[12][13] This protocol ensures that the solution has reached equilibrium with the solid phase, providing a true measure of solubility at a given temperature.

Caption: Workflow for experimental solubility determination.

Detailed Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of glass vials with screw caps, add a known volume (e.g., 2.0 mL) of the desired organic solvent.

-

Add an excess amount of this compound to each vial. "Excess" means enough solid remains undissolved at the end of the experiment, ensuring saturation. A starting point is to add enough solid to be roughly 2-3 times the estimated solubility.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an isothermal shaker or on a magnetic stir plate set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the suspensions for a predetermined period to ensure equilibrium is reached. A duration of 24 to 48 hours is typically sufficient, but this should be confirmed by preliminary experiments where concentration is measured at different time points (e.g., 24h, 48h, 72h) to see when it plateaus.[12][13]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period (e.g., 30 minutes) to let the excess solid settle.

-

To obtain a solid-free saturated solution, either:

-

Centrifuge the vials at a moderate speed.

-

Filter the suspension using a syringe filter (e.g., 0.22 µm PTFE) compatible with the organic solvent. This step must be performed quickly to avoid temperature changes.

-

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a precise aliquot (e.g., 100 µL) of the clear supernatant.

-

Dilute the aliquot quantitatively with a suitable solvent (often the mobile phase for chromatography) to a concentration that falls within the linear range of the analytical instrument's calibration curve.

-

-

Quantitative Analysis:

-

The concentration of the solute in the diluted sample can be determined by a suitable analytical method.

-

High-Performance Liquid Chromatography (HPLC) is a highly accurate and common method.[12][13] A standard curve must be prepared using solutions of known concentrations.

-

UV-Vis Spectrophotometry can also be used if the compound has a distinct chromophore and no other components in the solution absorb at the analytical wavelength. A calibration curve is also required here.[10]

-

-

Calculation:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L (M).

-

Conclusion

While specific, published quantitative data for the solubility of this compound is scarce, a strong predictive understanding can be derived from fundamental chemical principles. As a pyridinium salt, it is expected to be most soluble in polar solvents, particularly polar aprotic (DMSO, DMF) and polar protic (alcohols) systems, and largely insoluble in nonpolar media. For any application requiring precise solubility values, the isothermal saturation method detailed herein provides a reliable and robust framework for empirical determination. Adherence to strict safety protocols is mandatory when handling this corrosive compound.

References

-

Mazzotti, M. et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. [Link]

-

PubChem. 2-(Bromomethyl)pyridine hydrobromide. National Center for Biotechnology Information. [Link]

-

Chemistry Stack Exchange. (2019). Why is Pyridinium Chlorochromate soluble in organic solvents?[Link]

-

Mazzotti, M. et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. PMC - NIH. [Link]

-

Wikipedia. Pyridinium. [Link]

-

Samaroo, S. et al. (2023). Quantifying the Influence of C-H···pi Interactions on Non-Aqueous Electrolyte Solubility. ResearchGate. [Link]

-

Singh, T. et al. (2008). Quaternary Pyridinium Salts: A Review. Journal of Oleo Science. [Link]

-

Chem LibreTexts. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

SALTISE. CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. [Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. [Link]

-

PubChem. 2-Bromo-3-methylpyridine. National Center for Biotechnology Information. [Link]

-

Solubility of Things. Pyridine. [Link]

-

Angene Chemical. (2024). Safety Data Sheet - 3-(Bromomethyl)pyridine hydrobromide. [Link]

Sources

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Pyridinium - Wikipedia [en.wikipedia.org]

- 5. 1189920-82-8 CAS MSDS (2-BROMOMETHYL-3-METHYL-PYRIDINE HYDROBROMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 2-(Bromomethyl)pyridine hydrobromide | C6H7Br2N | CID 2734720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. angenechemical.com [angenechemical.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. researchgate.net [researchgate.net]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

- 12. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Thermogravimetric analysis of 2-(Bromomethyl)-3-methylpyridine hydrobromide

An In-depth Technical Guide to the Thermogravimetric Analysis of 2-(Bromomethyl)-3-methylpyridine hydrobromide

Abstract

This technical guide provides a comprehensive framework for the thermogravimetric analysis (TGA) of this compound, a key intermediate in pharmaceutical synthesis.[1][2][3] Intended for researchers, scientists, and drug development professionals, this document moves beyond a standard protocol to deliver an in-depth understanding of the material's thermal behavior. We will explore the causality behind experimental choices, establish a self-validating methodology for trustworthy results, and interpret the resulting data to extract actionable insights into thermal stability, purity, and composition. The guide is grounded in authoritative principles of thermal analysis and supported by comprehensive references.

Introduction: The Significance of Thermal Characterization

This compound (C₇H₉Br₂N, MW: 266.96 g/mol ) is a pyridine derivative widely used as a building block in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals.[1][][5] Its utility in creating novel compounds targeting various therapeutic areas makes a thorough understanding of its physicochemical properties essential.[2][3]

Thermogravimetric Analysis (TGA) is a cornerstone technique in material characterization, measuring the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6][7] For a pharmaceutical intermediate like this compound, TGA provides critical data on:

-

Thermal Stability: Defining the temperature thresholds for decomposition, which is vital for handling, storage, and reaction condition selection.

-

Compositional Integrity: Verifying the salt stoichiometry and detecting the presence of residual solvents or moisture.[6][8]

-

Purity Assessment: Identifying and quantifying volatile impurities that may compromise the quality of the final active pharmaceutical ingredient (API).

This guide is structured to provide not just a method, but a complete analytical strategy, ensuring the generation of robust and reliable data.

Theoretical Framework: Anticipating Thermal Events

A robust analysis begins with a theoretical understanding of the molecule's structure and how it is likely to behave under thermal stress.

Molecular Structure and Inherent Instabilities

The structure of this compound contains several key features that dictate its thermal decomposition profile:

-

Hydrobromide Salt: The ionic bond between the protonated pyridine nitrogen and the bromide anion is the most likely point of initial thermal cleavage. The formation of salts generally increases the thermal stability of an organic compound compared to its free base.[9]

-

Bromomethyl Group (-CH₂Br): The carbon-bromine bond is relatively labile and a probable site for fragmentation following the initial loss of hydrogen bromide.

-

Pyridine Ring: The aromatic pyridine core is significantly more stable than the substituents. Its decomposition is expected at much higher temperatures, often proceeding through complex radical pathways to produce species like hydrogen cyanide (HCN) and ammonia (NH₃).[10][11][12]

Plausible Thermal Decomposition Pathway

Based on these structural features, a multi-step decomposition is anticipated:

-

Loss of Hydrogen Bromide (HBr): The initial and most distinct mass loss event is expected to be the cleavage of the N-H⁺---Br⁻ bond, releasing gaseous HBr. This is a common decomposition route for amine hydrohalide salts.

-

Decomposition of the Organic Moiety: Following the loss of HBr, the resulting 2-(bromomethyl)-3-methylpyridine molecule will begin to degrade. This will likely involve the fragmentation of the bromomethyl side chain.

-

Pyridine Ring Collapse: At significantly higher temperatures, the stable pyridine ring will break down, leading to the final mass loss.

This hypothesized pathway forms the basis for our experimental design and data interpretation.

A Self-Validating TGA Protocol

The following protocol is designed to be a self-validating system, where experimental choices are made to ensure data integrity and minimize artifacts.

Instrumentation and Calibration

-

Instrument: A calibrated thermogravimetric analyzer capable of precise mass and temperature control.

-

Mass Calibration: Performed using certified calibration weights to ensure the accuracy of the microbalance.

-

Temperature Calibration: Calibrated using materials with known Curie points or melting points (e.g., indium, tin, zinc) to ensure accurate temperature measurement at the sample position.

Experimental Workflow

The logical flow of the TGA experiment is critical for reproducibility.

Caption: Experimental workflow for the TGA of this compound.

Detailed Step-by-Step Methodology

-

Crucible Preparation: Use an inert alumina or platinum crucible. Clean the crucible by heating it in the TGA furnace to 900°C in an air atmosphere to burn off any contaminants, then cool to ambient temperature.

-

Sample Preparation: Weigh approximately 5-10 mg of this compound directly into the tared crucible. An accurate initial mass is critical for quantitative analysis.

-

Instrument Setup:

-

Place the crucible onto the TGA balance mechanism.

-

Purge the furnace with high-purity nitrogen gas at a flow rate of 50 mL/min for at least 15 minutes to ensure an inert atmosphere. The use of an inert gas prevents oxidative reactions, isolating purely thermal decomposition events.[6]

-

-

Blank Curve Subtraction: Perform a "blank" run using an empty crucible through the same temperature program. This is crucial for correcting the buoyancy effect, an apparent mass gain caused by changes in gas density with temperature.[13] The instrument software should use this blank to correct the sample data automatically.

-

Thermal Method:

-

Equilibration: Hold the sample at 30°C for 5 minutes to allow for thermal stabilization.

-

Heating Ramp: Increase the temperature from 30°C to 800°C at a constant heating rate of 10°C/min. This rate provides a good balance between resolution of thermal events and experimental time.[14]

-

-

Data Collection: Record the sample mass as a function of temperature and time throughout the experiment.

Data Interpretation and Analysis

The output of the TGA experiment is a curve plotting percent mass versus temperature. The first derivative of this curve (DTG) shows the rate of mass loss and is invaluable for pinpointing decomposition temperatures.

Analysis of a Representative TGA/DTG Curve

A typical thermogram for this compound is expected to show at least two distinct mass loss steps.

-

Initial Plateau: The initial flat region of the curve represents the stable compound before the onset of decomposition. Any minor mass loss below ~120°C would indicate the presence of adsorbed water or residual solvent.

-

Step 1: Loss of HBr: This will be the first major, sharp drop in mass. The temperature at which this occurs indicates the onset of the salt's decomposition. The peak of the corresponding DTG curve gives the temperature of the maximum rate of decomposition for this step.

-

Step 2: Organic Decomposition: Following the first step, a second, broader region of mass loss at higher temperatures corresponds to the breakdown of the 2-(bromomethyl)-3-methylpyridine molecule. The complexity of this decomposition may result in a broad DTG peak or multiple overlapping peaks.

-

Final Residue: In an inert nitrogen atmosphere, the final residue at 800°C should be minimal, likely consisting of a small amount of carbonaceous char.

Quantitative Data Summary

The theoretical mass percentage of HBr in C₇H₉Br₂N (MW = 266.96) is calculated as:

(MW of HBr / MW of compound) * 100 = (80.91 / 266.96) * 100 ≈ 30.31%

This theoretical value is the benchmark against which the experimental data is validated.

| Thermal Event | Approximate Temperature Range (°C) | Theoretical Mass Loss (%) | Experimental Mass Loss (%) | Assignment |

| 1 | 150 - 250 | 30.31% | To be determined | Loss of Hydrogen Bromide (HBr) |

| 2 | 250 - 600 | 69.69% | To be determined | Decomposition of organic moiety |

| Residue | > 600 | ~0% | To be determined | Carbonaceous char |

| Table 1: Expected Quantitative Results from TGA. |

A close correlation between the experimental mass loss in the first step and the theoretical value of 30.31% provides strong evidence for the compound's identity and purity.

Visualizing the Decomposition

The proposed decomposition can be visualized to clarify the chemical transformations occurring during the TGA scan.

Caption: Proposed thermal decomposition pathway of the title compound.

Implications for Drug Development

The data derived from this TGA protocol directly informs several critical aspects of the drug development process:

-

Process Chemistry: The onset of decomposition determines the maximum safe temperature for drying, milling, and other manufacturing processes, preventing degradation and impurity formation.

-

Formulation Science: Understanding the thermal stability is crucial for designing stable dosage forms and predicting potential incompatibilities with excipients during formulation.

-

Quality Control: TGA serves as a rapid and effective QC tool to confirm the identity and purity of incoming batches of the intermediate, ensuring consistency in the manufacturing chain. An unexpected mass loss profile can immediately flag a batch for further investigation.

Conclusion

Thermogravimetric analysis is an indispensable tool for the rigorous characterization of pharmaceutical intermediates. By applying the structured, theory-driven approach detailed in this guide, researchers and drug development professionals can obtain reliable and insightful data on the thermal properties of this compound. This information is fundamental to ensuring the quality, safety, and consistency of the material as it progresses through the development pipeline, ultimately contributing to the integrity of the final pharmaceutical product.

References

- Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides. Journal of the Chemical Society A.

- 2-(Bromomethyl)pyridine hydrobromide. PubChem.

- A theoretical investigation on the thermal decomposition of pyridine and the effect of H2O on the formation of NOx precursors. ResearchGate.

- 2-(Bromomethyl)pyridine hydrobromide 98%. Sigma-Aldrich.

- Theoretical study on the thermal decomposition of pyridine. ResearchGate.

- An In-depth Technical Guide to the Thermogravimetric Analysis of Aromatic Salts: A Case Study of Hydroquinone Derivatives. Benchchem.

- Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. PMC.

- CAS 1189920-82-8 this compound. Benchchem.

- 2-(Bromomethyl)pyridine hydrobromide 98%. Sigma-Aldrich.

- TGA thermograms of Eletriptan hydrobromide α form and β form and Monohydrate. ResearchGate.

- 2-Bromo-3-methylpyridine. PubChem.

- 2-Bromo-3-methylpyridine. Chem-Impex.

- Influence on the in vitro dissolution behavior and food effect. CrystEngComm - The Royal Society of Chemistry.

- Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Auriga Research.

- 2-Bromomethyl-3-methyl-pyridine hydrobromide. Santa Cruz Biotechnology.

- Mastering the Art of Interpreting Thermogravimetric Analysis Data. Microbioz India.

- Interpreting results from TGA instruments. XRF Scientific.

- Thermogravimetric analysis of the ammonium salts. ResearchGate.

- The Role of 2-Bromo-3-methylpyridine in Pharmaceutical Drug Discovery. Medium.

- How to Interpret a TGA Curve: An Expert Guide. Torontech.

- Interpreting TGA Curves. METTLER TOLEDO.

- Thermogravimetric Analysis (TGA) Theory and Applications. TA Instruments.

- How to Interpret TGA Results | Thermogravimetric Analysis. Navas Instruments.

- Thermal Property of Eutectic Molten Salts by Using Thermogravimetric Analyzer (TGA). ResearchGate.

- 2-Bromo-3-methylpyridine (2-Bromo-3-picoline) | Drug Intermediate. MedChemExpress.

- Thermogravimetric Analysis (TGA). ResearchGate.

- 1632285-93-8|2-(Bromomethyl)-3,5-dimethylpyridine hydrobromide. BLDpharm.

- 2-Bromo-3-(bromomethyl)pyridine, 96%, Thermo Scientific Chemicals 1 g. Thermo Fisher Scientific.

- Hydrobromide – Knowledge and References. Taylor & Francis.

- Bromine K-Edge X-Ray Absorption Near-Edge Structure Analysis on Hydrobromide-Salt Crystals and the Solid Dispersion of Active Pharmaceutical Ingredients. J-Stage.

- Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS. Mettler Toledo.

- Refining and Validating Thermogravimetric Analysis (TGA) for Robust Characterization and Quality Assurance of Graphene-Related Two-Dimensional Materials (GR2Ms). MDPI.

- 2-Bromo-3-methylpyridine, 98+%. Thermo Fisher Scientific.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. medchemexpress.com [medchemexpress.com]

- 5. scbt.com [scbt.com]

- 6. aurigaresearch.com [aurigaresearch.com]

- 7. Interpreting results from TGA instruments [xrfscientific.com]

- 8. mt.com [mt.com]

- 9. benchchem.com [benchchem.com]

- 10. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mt.com [mt.com]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Crystal Structure of 2-(Bromomethyl)-3-methylpyridine hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the methodologies and scientific principles involved in determining the crystal structure of 2-(Bromomethyl)-3-methylpyridine hydrobromide. This compound serves as a valuable building block in synthetic organic chemistry and drug discovery, making a thorough understanding of its three-dimensional structure crucial for rational drug design and the development of novel therapeutics. While a definitive published crystal structure for this specific compound is not publicly available, this document outlines a robust and scientifically grounded workflow for its determination, from synthesis and crystallization to X-ray diffraction analysis and structure refinement. The protocols and theoretical discussions presented herein are based on established crystallographic techniques and are intended to serve as an expert guide for researchers in the field.